molecular formula C9H13NO2 B1392769 1-tert-butyl-1H-pyrrole-3-carboxylic acid CAS No. 1266364-46-8

1-tert-butyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1392769
M. Wt: 167.2 g/mol
InChI Key: KGTRRTBGDRLPPF-UHFFFAOYSA-N
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Description

“1-tert-butyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the molecular formula C9H13NO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of “1-tert-butyl-1H-pyrrole-3-carboxylic acid” can be achieved through a one-step, continuous flow method. This method involves the use of tert-butyl acetoacetates, amines, and 2-bromoketones. The HBr generated as a byproduct in the Hantzsch reaction is utilized in the flow method to hydrolyze the t-butyl esters in situ to provide the corresponding acids in a single microreactor .


Molecular Structure Analysis

The molecular structure of “1-tert-butyl-1H-pyrrole-3-carboxylic acid” is represented by the InChI code: 1S/C9H13NO2/c1-9(2,3)10-5-4-7(6-10)8(11)12/h4-6H,1-3H3,(H,11,12). The InChI key is KGTRRTBGDRLPPF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-tert-butyl-1H-pyrrole-3-carboxylic acid” include a molecular weight of 167.21 . It is a solid at room temperature .

Scientific Research Applications

Biological Evaluation and Receptor Affinity

1-tert-butyl-1H-pyrrole-3-carboxylic acid derivatives, particularly N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, have been synthesized and evaluated for their affinity towards the human recombinant receptor hCB1. Certain derivatives showed a significant affinity, indicating the potential of these compounds in designing new CB1 ligands. The tert-butyl group at the 3-carboxamide nitrogen was found to enhance hCB1 receptor affinity significantly (Silvestri et al., 2010).

Inhibitory Effects on Neoplasia

Phenolic compounds, including derivatives of tert-butyl-1H-pyrrole-3-carboxylic acid, have been studied for their suppressive effects on benzo(a)pyrene-induced neoplasia. The results indicated that certain derivatives can effectively suppress neoplasia, demonstrating their potential role in preventing chemical carcinogenesis (Wattenberg et al., 1980).

Analgesic and Antiinflammatory Activities

Derivatives of 1-tert-butyl-1H-pyrrole-3-carboxylic acid have been synthesized and evaluated for their analgesic and antiinflammatory properties. Some compounds in this category showed equal or greater potency than standard drugs like indomethacin in animal models, indicating their therapeutic potential (Muchowski et al., 1985).

Chemical Carcinogen Inhibitory Activity

Derivatives of tert-butyl-1H-pyrrole-3-carboxylic acid have shown inhibitory effects on chemical carcinogens, such as benzo[alpha]pyrene. These findings underscore the potential role of these compounds in cancer prevention and as a part of dietary interventions to mitigate exposure to chemical carcinogens (Lam et al., 1979).

Safety And Hazards

The safety information for “1-tert-butyl-1H-pyrrole-3-carboxylic acid” includes several hazard statements: H302-H315-H319-H335. Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

1-tert-butylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-9(2,3)10-5-4-7(6-10)8(11)12/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTRRTBGDRLPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-1H-pyrrole-3-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of 1-tert-butyl-1H-pyrrole-3-carbaldehyde (0.339 g, 2.24 mmol) in acetone (40 mL) was added, over a 2 h period, a solution of KMnO4 (0.708 g, 4.48 mmol) in Acetone/H2O (1:1, 60 mL). After 3 h, the reaction was poured into a solution of 10% NaHSO3/1N HCl (120 mL) and the solution was extracted with DCM (3×60 mL). The combined extracts were washed with H2O (2×60 mL) and 5% NaHCO3 (3×60 mL). The bicarbonate washes were carefully acidified to pH 3 and extracted with DCM (3×60 mL). The combined organic layers were washed with brine (1×), dried (MgSO4) and concentrated afford 1-tert-butyl-1H-pyrrole-3-carboxylic acid (0.270 g, 72% yield) as a white solid. MS (ESI) m/z: 168.1 (M+H+).
Quantity
0.339 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.708 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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